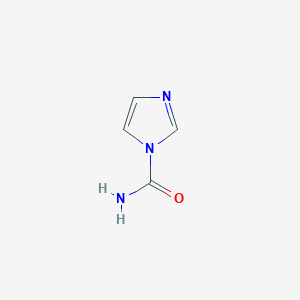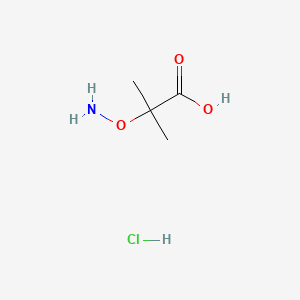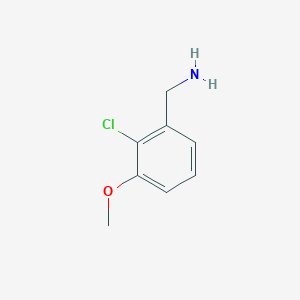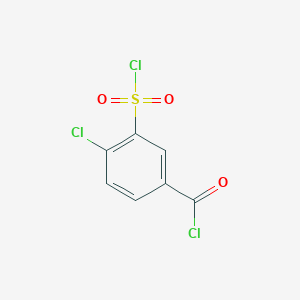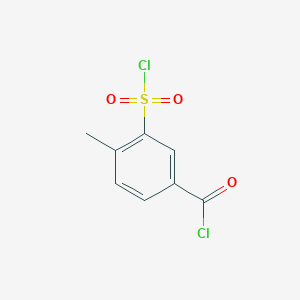
3-Chloro-4-(2-naphthyloxy)aniline
Overview
Description
3-Chloro-4-(2-naphthyloxy)aniline is a chemical compound with the molecular formula C16H12ClNO . It is also known by its IUPAC name 3-chloro-4-(2-naphthyloxy)aniline . The compound has a molecular weight of 269.726 Da .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(2-naphthyloxy)aniline is 1S/C16H12ClNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Naphthoquinone Derivatives: The thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones explores the reactivity of chloro-anilino naphthoquinones under different conditions, leading to the formation of various products including phenazine and amino-naphthoquinones. This process demonstrates the versatility of chloro-anilino compounds in synthesizing complex naphthoquinone structures, which have wide applications in chemistry and materials science (Loredo-Carrillo et al., 2020).
Materials Science
- Electrochemical Copolymerization: The electrochemical copolymerization of 1-naphthylamine with aniline and o-toluidine in the presence of 3-Chloro-4-(2-naphthyloxy)aniline derivatives can lead to the formation of copolymers with specific electrochemical and spectroelectrochemical properties. These copolymers find applications in materials science, particularly in the development of conductive polymers (Chung et al., 2001).
Environmental Applications
- Adsorption Studies for Environmental Cleanup: Chloro derivatives of aniline, including those related to 3-Chloro-4-(2-naphthyloxy)aniline, have been studied for their adsorption properties on halloysite adsorbents. This research is crucial for understanding how these compounds interact with adsorbents, which could lead to their application in removing toxic compounds from wastewater, highlighting their potential environmental benefits (Słomkiewicz et al., 2017).
Chemical Sensing
- Fluorescence Chemosensors: Fluorenylidene-bridged cyclotriphosphazenes substituted with aniline and 2-naphthylamine, potentially involving structures similar to 3-Chloro-4-(2-naphthyloxy)aniline, have shown promising results as 'turn-off' fluorescence chemosensors for detecting metal ions such as Cu2+ and Fe3+. This application is particularly relevant in the development of sensitive and selective sensors for environmental and analytical chemistry (Şenkuytu et al., 2015).
Advanced Material Development
- Polyaniline Nanotubes/Nanoparticles: The oxidative polymerization of aniline in the presence of 1-amino-2-naphthol-4-sulfonic acid, with compounds similar to 3-Chloro-4-(2-naphthyloxy)aniline, has led to the formation of polyaniline nanotubes and nanoparticles. These materials are explored for their applications as electrostatic charge dissipation materials, indicating their potential use in antistatic coatings and electronics (Bhandari et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLWURXDMFZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392598 | |
| Record name | 3-chloro-4-(2-naphthyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-naphthyloxy)aniline | |
CAS RN |
71311-87-0 | |
| Record name | 3-chloro-4-(2-naphthyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

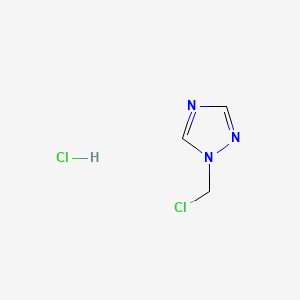
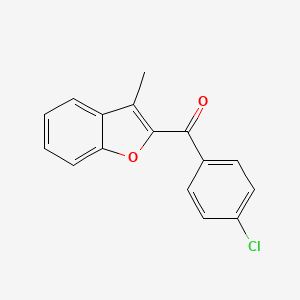

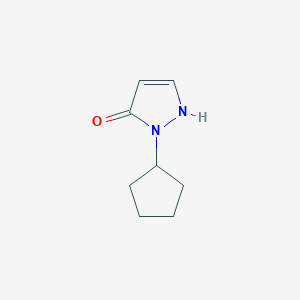

![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)
